1-(2-Bromoethoxy)-2,3-dichlorobenzene CAS number and chemical properties
1-(2-Bromoethoxy)-2,3-dichlorobenzene CAS number and chemical properties
This guide serves as a comprehensive technical resource for 1-(2-Bromoethoxy)-2,3-dichlorobenzene , a specialized alkylating agent and building block used in medicinal chemistry. This document is structured to provide actionable protocols, mechanistic insights, and safety frameworks for researchers engaged in the synthesis of GPCR ligands and psychotropic pharmacophores.
Advanced Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
1-(2-Bromoethoxy)-2,3-dichlorobenzene (also known as 2-(2,3-Dichlorophenoxy)ethyl bromide ) is a bifunctional electrophile primarily utilized to introduce the lipophilic 2,3-dichlorophenoxy moiety into biologically active molecules. This structural motif is a bioisostere of the 2,3-dichlorophenyl group found in blockbuster antipsychotics (e.g., Aripiprazole , Cariprazine ), often modulating affinity for Dopamine D2/D3 and Serotonin 5-HT receptors.
This guide details the optimized synthesis, physicochemical profiling, and handling protocols for this compound, addressing its role as a critical intermediate in "linker" chemistry for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 1-(2-Bromoethoxy)-2,3-dichlorobenzene |
| Synonyms | 2-(2,3-Dichlorophenoxy)ethyl bromide; 1-Bromo-2-(2,3-dichlorophenoxy)ethane |
| CAS Number | Not widely indexed in public registries; Analogous to 2,4-isomer (CAS 6954-77-4) |
| Molecular Formula | C₈H₇BrCl₂O |
| Molecular Weight | 269.95 g/mol |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in Water |
| Boiling Point | Predicted: ~310°C (at 760 mmHg) |
| LogP | ~3.8 (Predicted) |
Note on CAS: While the 2,4-dichloro (CAS 6954-77-4) and 3,5-dichloro (CAS 18800-31-2) isomers are common catalog items, the 2,3-isomer is typically synthesized in situ or custom-ordered due to the specific steric crowding of the ortho-chloro substituents.
Synthetic Pathway & Methodology
The synthesis follows a classical Williamson Ether Synthesis , utilizing phase-transfer catalysis or polar aprotic conditions to overcome the nucleophilic suppression caused by the electron-withdrawing chlorine atoms on the phenol ring.
Reaction Scheme
The reaction involves the O-alkylation of 2,3-dichlorophenol with a large excess of 1,2-dibromoethane . The excess dibromide prevents the formation of the bis-phenoxy dimer.
Figure 1: Synthetic workflow for the mono-alkylation of 2,3-dichlorophenol.
Detailed Protocol
Reagents:
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2,3-Dichlorophenol (1.0 eq)[1]
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1,2-Dibromoethane (5.0 – 10.0 eq) – Excess is critical.
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Potassium Carbonate (K₂CO₃, 2.0 eq) – Anhydrous, finely ground.
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Acetonitrile (ACN) or DMF (0.2 M concentration).
Procedure:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenol in ACN. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Addition: Add 1,2-dibromoethane in a single portion. The large excess ensures the phenoxide attacks a dibromide molecule rather than an already-formed product.
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Reflux: Heat the mixture to reflux (80-82°C for ACN) for 16–24 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
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Workup:
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Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,2-dibromoethane.
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Note: 1,2-Dibromoethane is toxic and volatile; use a high-efficiency cold trap.
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Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
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Isolation: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a colorless to pale yellow oil.
Reaction Mechanism & Causality
The reaction proceeds via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.
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Deprotonation: The base removes the phenolic proton (pKa ~7.5 due to electron-withdrawing Cl groups), creating a nucleophilic phenoxide.
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Steric Factors: The 2,3-dichloro substitution pattern creates significant steric hindrance around the oxygen atom. This reduces the rate of reaction compared to unsubstituted phenol, necessitating higher temperatures (reflux) and polar solvents (DMF/ACN) to stabilize the transition state.
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Selectivity: The statistical probability of the phenoxide hitting a free 1,2-dibromoethane molecule (present in 10x excess) is far higher than hitting the alkylated product, thereby minimizing dimer formation.
Applications in Drug Development[1]
This compound serves as a "linker scaffold" in the synthesis of Privileged Structures for neuropsychiatric drugs. It allows for the connection of the 2,3-dichlorophenyl headgroup to amine-containing tails (e.g., piperazines, pyrrolidines).
Retrosynthetic Application: GPCR Ligands
Many dopamine partial agonists (like Aripiprazole analogs) utilize a dichlorophenyl-X-linker-amine topology.
Figure 2: Retrosynthetic analysis showing the utility of the title compound in assembling GPCR ligands.
Key Use Cases:
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Hybrid Molecules: Linking the 2,3-dichlorophenoxy moiety to antioxidant moieties or cholinesterase inhibitors for Multi-Target Directed Ligands (MTDLs) in Alzheimer's research.
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PROTAC Linkers: The ethyl bromide chain provides a short, rigid anchor for attaching E3 ligase ligands to protein-of-interest warheads.
Handling, Safety, and Stability
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Skin/Eye: Causes severe skin irritation and serious eye damage (Alkylating agent).
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Genotoxicity: Contains an alkyl bromide moiety; potential mutagen. Handle with extreme care.
Storage Protocol:
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Temperature: Store at 2–8°C.
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Atmosphere: Hygroscopic; store under Nitrogen or Argon.
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Stability: Susceptible to hydrolysis in moist air over time (releasing HBr).
Disposal: Must be treated as halogenated organic waste. Quench excess alkylating potential with an amine-based scavenger or thiosulfate solution before disposal.
References
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Williamson Ether Synthesis General Protocol
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Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link
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- Synthesis of Dichlorophenoxyalkyl derivatives: Patel, M. et al. "Synthesis and Biological Evaluation of Phenoxyalkyl Derivatives as Potential Antipsychotic Agents." Journal of Medicinal Chemistry, 2009. (General methodology reference).
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2,3-Dichlorophenol Reactivity
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PubChem Compound Summary for CID 13737 (2,3-Dichlorophenol). Link
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Related Isomer Data (2,4-Dichlorophenoxyethyl bromide)
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National Center for Biotechnology Information. PubChem Compound Summary for CID 80969, 1-(2-Bromoethoxy)-2,4-dichlorobenzene. Link
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